molecular formula C14H15NO B177903 1-(4-Phenoxyphenyl)ethan-1-amine CAS No. 102077-19-0

1-(4-Phenoxyphenyl)ethan-1-amine

Cat. No.: B177903
CAS No.: 102077-19-0
M. Wt: 213.27 g/mol
InChI Key: WSQOGHJCBFRHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)ethan-1-amine is a chemical compound with the molecular formula C14H15NO. It belongs to the class of phenethylamines and is known for its various biological activities. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with nitromethane to form 4-phenoxyphenyl-2-nitropropene, which is then reduced to 1-(4-phenoxyphenyl)ethanamine using a reducing agent such as lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Phenoxyphenyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

  • 1-(4-Ethylphenyl)ethanamine
  • 1-[4-(Difluoromethoxy)phenyl]ethanamine
  • 1-(4-tert-Butylphenyl)ethanamine

Comparison: 1-(4-Phenoxyphenyl)ethan-1-amine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQOGHJCBFRHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907076
Record name 1-(4-Phenoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102077-19-0
Record name Benzylamine, alpha-methyl-p-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102077190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Phenoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
COc1c(F)cc(C(C)Nc2c(Cl)ccc3c2CCN(C(=O)C(F)(F)F)CC3)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Mix 4-phenoxyacetophenone (5.3 g, 25 mmol), ammonium acetate (14.5 g, 187.5 mmol) and sodium cyanoborohydride (3.2 g, 50 mmol) in anhydrous methanol (200 mL). Stir for 18 h at ambient temperature. Acidify with 1N aqueous HCl (10 mL), dilute, extract with ethyl ether (3×150 mL), dry over MgSO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting sequentially with hexane/EtOAc (4:1, 1:1 and 0:1) and EtOAc/methanol (1:1) to give (±)-1-(4-phenoxyphenyl)-ethylamine (1.6 g, 30%). Dissolve the racemate (1.1 g, 5.2 mmol) in DCM (100 mL), add triethylamine (1.6 mL, 11.4 mmol) followed by di-tert-butyl-dicarbonate (1.7 g, 7.8 mmol). Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to give [α-methyl-(4′-phenoxy)-benzylamino]carbamic acid tert-butyl ester as an off-white solid (1.3 mg, 81%). Separate via chiral chromatography (heptane/isopropanol/DMEA 95:5:0.2, 4.6×250 mm Chiralpak AD, 1 mL/min, UV detector at 260 nm) to give [α-methyl-(4′-phenoxy)benzylamino]carbamic acid tert-butyl ester, isomer 1 (315 mg, chiral HPLC: tR=7.35 min; 99.1% ee) and [α-methyl-(4′-phenoxy)benzyl-aminocarbamic acid tert-butyl ester, isomer 2 (400 mg, chiral HPLC: tR=8.7 min; 97.2% ee). Dissolve [α-methyl-(4′-phenoxy)benzylamino]carbamic acid tert-butyl ester isomer 1 or isomer 2 in DCM/trifluoroacetic acid (1:1, 20 mL) to give, after solvent evaporation and chromatography over SCX column, 1-(4-phenoxyphenyl)-ethylamine, isomer 1 (Preparation 146) and 1-(4-phenoxyphenyl)-ethylamine, isomer 2 (Preparation 147). MS (ES+) m/z: 214 (M+H)+.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenoxyphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Phenoxyphenyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(4-Phenoxyphenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(4-Phenoxyphenyl)ethan-1-amine
Reactant of Route 5
1-(4-Phenoxyphenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(4-Phenoxyphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.